molecular formula C17H24O3 B1669388 Cyclandelat CAS No. 456-59-7

Cyclandelat

Katalognummer: B1669388
CAS-Nummer: 456-59-7
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: WZHCOOQXZCIUNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Wissenschaftliche Forschungsanwendungen

    • Die Anwendungen von Cyclandelat umfassen mehrere Bereiche:

        Klinische Medizin: Verwendet zur Behandlung von Gefäßkrankheiten, Claudicatio und nächtlichen Beinkrämpfen.

        Forschung: Untersucht hinsichtlich seiner Auswirkungen auf die Gefäßgesundheit und die Regulierung der Durchblutung.

        Industrie: Obwohl begrenzt, könnte es Anwendungen in der Pharmaindustrie oder verwandten Bereichen finden.

  • Wirkmechanismus

  • Safety and Hazards

    Cyclandelate should be handled with care to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

    Relevant Papers

    A paper titled “The Effect of Cyclandelate on Mental Function in Patients with Arteriosclerotic Brain Disease” was published in The British Journal of Psychiatry . Another paper titled “Cyclandelate in the treatment of senile mental changes: a double-blind” is also available .

    Vorbereitungsmethoden

    • Leider sind spezifische Synthesewege und Reaktionsbedingungen für Cyclandelat in der Literatur nicht leicht zugänglich.
    • Industrielle Produktionsmethoden sind ebenfalls rar, was zu dem begrenzten Zulassungsstatus beitragen könnte.
  • Analyse Chemischer Reaktionen

    • Cyclandelat durchläuft wahrscheinlich verschiedene Reaktionen, darunter Oxidation, Reduktion und Substitution.
    • Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, bleiben geheim.
    • Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind nicht gut dokumentiert.
  • Vergleich Mit ähnlichen Verbindungen

    • Leider sind detaillierte Vergleiche mit ähnlichen Verbindungen nicht leicht zugänglich.
    • Weitere Forschung ist erforderlich, um die Einzigartigkeit von Cyclandelat hervorzuheben und verwandte Verbindungen zu identifizieren.

    Eigenschaften

    IUPAC Name

    (3,3,5-trimethylcyclohexyl) 2-hydroxy-2-phenylacetate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H24O3/c1-12-9-14(11-17(2,3)10-12)20-16(19)15(18)13-7-5-4-6-8-13/h4-8,12,14-15,18H,9-11H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WZHCOOQXZCIUNC-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H24O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID4022862
    Record name Cyclandelate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID4022862
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    276.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name Cyclandelate
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0015586
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Boiling Point

    192-194 °C @ 14 MM HG
    Record name Cyclandelate
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB04838
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name CYCLANDELATE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Solubility

    PRACTICALLY INSOL IN WATER; SOL IN LIPOIDS & THEIR SOLVENTS, FREELY SOL IN PETROLEUM ETHER, ETHANOL; SOL IN DIETHYL ETHER, ACETONE, 9.97e-02 g/L
    Record name CYCLANDELATE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
    Record name Cyclandelate
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0015586
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Mechanism of Action

    Cyclandelate produces peripheral vasodilation by a direct effect on vascular smooth muscle. Pharmacological action may be due to calcium-channel antagonism., ...MOST OF ITS PHARMACOLOGICAL PROPERTIES ARE VERY SIMILAR TO THOSE OF PAPAVERINE & OF MANY SYNTHETIC ANTISPASMODICS PROMOTED PRIMARILY FOR EFFECTS ON SMOOTH MUSCLE., PAPAVERINE IS POTENT INHIBITOR OF CYCLIC NUCLEOTIDE PHOSPHODIESTERASE FOUND IN MANY TISSUES & CAN INCR CONCN OF CYCLIC ADENOSINE 3',5'-MONOPHOSPHATE (CYCLIC AMP). SINCE CYCLIC AMP HAS BEEN IMPLICATED AS POSSIBLE MEDIATOR OF BETA-ADRENERGIC RELAXATION OF SMOOTH MUSCLE, SUCH MECHANISM OF ACTION...IS PLAUSIBLE. /PAPAVERINE/
    Record name Cyclandelate
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB04838
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name CYCLANDELATE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Color/Form

    CRYSTALS

    CAS No.

    456-59-7
    Record name Cyclandelate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=456-59-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Cyclandelate [USP:INN:BAN:JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456597
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Cyclandelate
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB04838
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name cyclandelate
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758910
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Benzeneacetic acid, .alpha.-hydroxy-, 3,3,5-trimethylcyclohexyl ester
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Cyclandelate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID4022862
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Cyclandelate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.611
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name CYCLANDELATE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4139O1OAY2
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name CYCLANDELATE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
    Record name Cyclandelate
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0015586
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Melting Point

    50-53, 50-53 °C, 56 °C
    Record name Cyclandelate
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB04838
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name CYCLANDELATE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
    Record name Cyclandelate
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0015586
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Cyclandelate
    Reactant of Route 2
    Reactant of Route 2
    Cyclandelate
    Reactant of Route 3
    Reactant of Route 3
    Cyclandelate
    Reactant of Route 4
    Reactant of Route 4
    Cyclandelate
    Reactant of Route 5
    Cyclandelate
    Reactant of Route 6
    Reactant of Route 6
    Cyclandelate
    Customer
    Q & A

    Q1: What is the primary mechanism of action of cyclandelate?

    A1: Cyclandelate is recognized for its calcium modulating properties. [] It primarily acts by inhibiting the influx of extracellular calcium ions into cells, thus influencing various cellular processes. []

    Q2: How does cyclandelate's calcium modulating activity translate into its vasodilatory effects?

    A2: While the exact mechanism is not fully elucidated, cyclandelate's inhibition of calcium influx into vascular smooth muscle cells is thought to prevent calcium-induced contraction, leading to vasodilation. [] This relaxation of blood vessels can enhance peripheral and cerebral blood flow. []

    Q3: Does cyclandelate affect intracellular calcium stores?

    A3: Research suggests that the rise in cytosolic free calcium concentration upon stimulation of cultured human endothelial cells likely depends on the influx of calcium ions from an intracellular storage pool, rather than being significantly affected by cyclandelate. []

    Q4: How does cyclandelate affect platelet function?

    A4: Cyclandelate has been shown to inhibit platelet aggregation induced by various agonists, including thrombin and platelet activating factor. [] This effect is attributed to its ability to suppress the mobilization of calcium ions within platelets, which are essential for the execution of aggregation. []

    Q5: What is the molecular formula and weight of cyclandelate?

    A5: Cyclandelate is represented by the molecular formula C19H28O3 and has a molecular weight of 304.42 g/mol. []

    Q6: Is there any spectroscopic data available for cyclandelate?

    A6: Yes, the ultraviolet spectrum of cyclandelate exhibits absorption maxima (λmax) at 252.0 nm, 258.1 nm, and 264.1 nm. The corresponding molar absorptivities (E 1cm 1%) are 5.85, 6.95, and 5.30, respectively. [] Infrared spectroscopy data also confirms its structural characteristics. []

    Q7: Has the stability of cyclandelate been investigated in different formulations?

    A7: Yes, studies have investigated the bioavailability of cyclandelate from different capsule formulations. [] Notably, variations in dissolution rates among commercially available capsules were observed, which correlated with differences in bioavailability in both beagle dogs and humans. []

    Q8: Does cyclandelate exhibit any catalytic properties?

    A8: Cyclandelate is not generally recognized for exhibiting catalytic properties. Its primary mode of action is through its pharmacological effects related to calcium modulation. []

    Q9: Have any computational studies been conducted on cyclandelate?

    A9: A study utilizing pharmaco-EEG in healthy volunteers after cyclandelate administration provided evidence for a pharmacokinetic-pharmacodynamic relationship. [] This suggests that computational modeling approaches could be employed to further investigate the relationship between cyclandelate's pharmacokinetic properties and its effects on brain activity.

    Q10: What is known about the structure-activity relationship of cyclandelate?

    A10: While detailed SAR studies are limited in the provided research, it's known that the metabolites of cyclandelate, namely cyclandelate alcohol and cyclandelate acid, do not exhibit the same inhibitory effects on platelet calcium mobilization and aggregation as the parent compound. [] This highlights the importance of the specific structural features of cyclandelate for its biological activity.

    Q11: What formulation strategies have been explored to improve the bioavailability of cyclandelate?

    A11: Research indicates that the presence of food can enhance the bioavailability of cyclandelate from capsules. [] This suggests that formulation strategies aimed at optimizing drug absorption in the fed state could be beneficial.

    Q12: Have any specific formulation challenges been identified for cyclandelate?

    A12: Studies have shown that a poorly bioavailable capsule formulation of cyclandelate exhibited slow dissolution rates and extensive whisker (needle-like crystal) growth within the capsule mass. [] This highlights the need for careful formulation development to ensure optimal drug release and absorption.

    Q13: What is known about the absorption and metabolism of cyclandelate?

    A13: Following oral administration, cyclandelate is absorbed and subsequently hydrolyzed to its metabolites, including cyclandelate alcohol, cyclandelate acid, and mandelic acid. [, , ] The presence of food has been shown to influence the absorption kinetics of cyclandelate. []

    Q14: How are the plasma concentrations of cyclandelate and its metabolites measured?

    A14: High-performance liquid chromatography (HPLC) has been employed to determine plasma concentrations of cyclandelate and its metabolite, mandelic acid, in patients treated with oral cyclandelate. []

    Q15: Have any studies investigated the pharmacokinetic-pharmacodynamic relationship of cyclandelate?

    A15: Yes, a study utilizing quantitative topographical pharmaco-EEG in healthy volunteers provided evidence for a pharmacokinetic-pharmacodynamic relationship after cyclandelate administration. [] The observed increase in spectral power density in specific EEG frequency bands coincided with the time course of cyclandelate metabolite concentrations in the blood. []

    Q16: Has the effect of cyclandelate on cognitive function been studied?

    A16: Multiple studies have investigated the effects of cyclandelate on cognitive function in elderly patients, with mixed results. Some studies reported improvements in memory, cognitive performance, and mental deterioration scales, while others found no significant differences compared to placebo. [, , , , , , , , ]

    Q17: Are there any animal models used to study cyclandelate's effects?

    A17: The development of collateral vessels after ligation of specific arteries in rabbits has been utilized as an animal model to study the effects of cyclandelate on collateral circulation. [] Additionally, the impact of cyclandelate on hemorrheology and thrombosis has been investigated in rat models. []

    Q18: How does cyclandelate affect glucose uptake in the brain?

    A18: Studies in rats suggest that cyclandelate may enhance glucose penetration into the brain, potentially contributing to its protective effects against hypoxia. []

    Q19: What factors affect the dissolution rate of cyclandelate capsules?

    A19: The dissolution rate of cyclandelate capsules has been shown to be influenced by factors such as the volume of the dissolution medium, stirring speed, and the presence of surfactants like Tween 80. []

    Q20: What analytical methods have been employed for the quantification of cyclandelate?

    A20: Reverse-phase high-performance liquid chromatography (RP-HPLC) has been widely used for the determination of cyclandelate content and related substances in pharmaceutical formulations. [, ] Additionally, gas-liquid chromatography (GLC) has also been explored for the estimation of cyclandelate in pharmaceutical preparations. []

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.